3-Bromo-1,7-naphthyridin-6(7H)-one
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Overview
Description
3-Bromo-1,7-naphthyridin-6(7H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,7-naphthyridin-6(7H)-one typically involves the bromination of 1,7-naphthyridin-6(7H)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,7-naphthyridin-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-1,7-naphthyridin-6(7H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7-naphthyridin-6(7H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromine atom could play a role in binding interactions, while the naphthyridine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-6(7H)-one: The parent compound without the bromine atom.
3-Chloro-1,7-naphthyridin-6(7H)-one: A similar compound with a chlorine atom instead of bromine.
3-Iodo-1,7-naphthyridin-6(7H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1,7-naphthyridin-6(7H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-7H-1,7-naphthyridin-6-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5-2-8(12)11-4-7(5)10-3-6/h1-4H,(H,11,12) |
InChI Key |
DHMKZXWXRFGPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=CNC1=O)Br |
Origin of Product |
United States |
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